![molecular formula C11H16ClNO2S B1521666 2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride CAS No. 1017335-38-4](/img/structure/B1521666.png)
2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for 2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride is1S/C11H15NO2S.ClH/c13-15(14,9-10-5-4-8-12-10)11-6-2-1-3-7-11;/h1-3,6-7,10,12H,4-5,8-9H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis. Physical And Chemical Properties Analysis
2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Applications De Recherche Scientifique
Asymmetric Michael Addition Catalyst
- Application : (Singh et al., 2013) reported the use of a derivative of 2-[(Phenylsulfonyl)methyl]pyrrolidine, specifically (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, in catalyzing stereoselective Michael addition reactions. This catalyst, derived from l-proline, was effective for synthesizing various γ-nitro carbonyl compounds with high yield and excellent stereoselectivity.
Ligand in Copper-Catalyzed Coupling
- Application : A related compound, ((2S,4R)-4-Hydroxy-N-(2-methylnaphthalen-1-yl)pyrrolidine-2-carboxamide (HMNPC), was used as a ligand in copper-catalyzed coupling reactions. As described by (Ma et al., 2017), this facilitated the coupling of (hetero)aryl halides with sulfinic acid salts, yielding (hetero)aryl methylsulfones.
Membrane Fabrication
- Application : In membrane technology, a derivative, N-Methyl-(n-butyl) pyrrolidinium bis(trifluoromethanesulfonyl) imide (PYR14TFSI), was used as an additive in Li–S battery electrolytes. (Ma et al., 2014) demonstrated that PYR14TFSI improves the battery's coulombic efficiency and cycling stability by inhibiting the dissolution of lithium polysulfides.
Molecular Synthesis
- Application : A study by (Gilow et al., 1991) explored the sulfenylation of pyrroles and indoles using derivatives of 2-phenylsulfonyl pyrrolidine. This process is significant for synthesizing tri and tetrasubstituted pyrroles and disubstituted indoles.
Antibacterial Compound Synthesis
- Application : The synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety, as detailed by (Azab et al., 2013), involved derivatives of 2-phenylsulfonyl pyrrolidine. These compounds displayed significant antibacterial activities.
Propriétés
IUPAC Name |
2-(benzenesulfonylmethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S.ClH/c13-15(14,9-10-5-4-8-12-10)11-6-2-1-3-7-11;/h1-3,6-7,10,12H,4-5,8-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNOUZUEQXLUBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CS(=O)(=O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{1-[(3-Aminophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1521584.png)
![[1-(3-Aminobenzoyl)piperidin-4-yl]methanol](/img/structure/B1521585.png)
![2-[4-(Propan-2-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1521586.png)
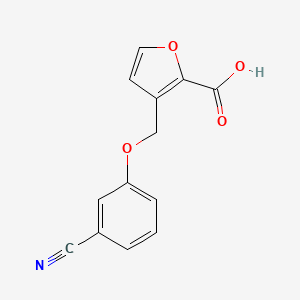
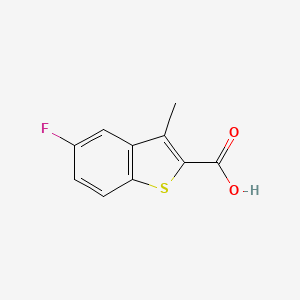
![4-[(2-Aminopyridin-3-yl)oxy]butanenitrile](/img/structure/B1521590.png)
![3-[(3-Methylphenyl)amino]propanamide](/img/structure/B1521591.png)
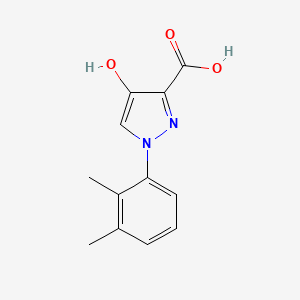
![4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine](/img/structure/B1521595.png)
![1-(benzo[d][1,3]dioxol-5-yl)-N-(cyclopropylmethyl)methanamine](/img/structure/B1521597.png)
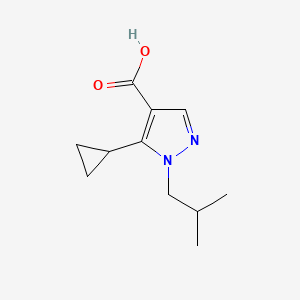
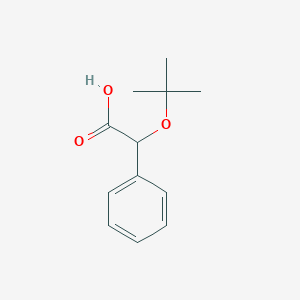
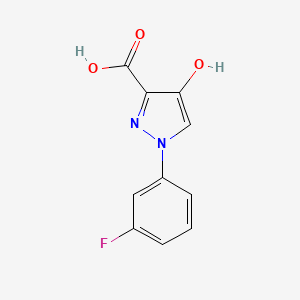
![6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1521605.png)